3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine
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Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine typically involves the reaction of 2,2-dimethylthiomorpholine with butan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the thiomorpholine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary and tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol
- 4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine dihydrochloride
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
Uniqueness
3-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is unique due to its specific substitution pattern on the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H22N2S |
---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2S/c1-9(4-5-11)12-6-7-13-10(2,3)8-12/h9H,4-8,11H2,1-3H3 |
InChI Key |
KYRKYRNSFBRGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)N1CCSC(C1)(C)C |
Origin of Product |
United States |
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